N-Denitroso-N'-nitroso Lomustine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-chloroethyl)-1-cyclohexyl-1-nitrosourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClN3O2/c10-6-7-11-9(14)13(12-15)8-4-2-1-3-5-8/h8H,1-7H2,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMMTYZWNUSEEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C(=O)NCCCl)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30203209 | |
| Record name | Urea, 1-(2-chloroethyl)-3-cyclohexyl-3-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30203209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54749-91-6 | |
| Record name | 3-(2-Chloroethyl)-1-cyclohexyl-1-nitrosourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054749916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, 1-(2-chloroethyl)-3-cyclohexyl-3-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30203209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-CHLOROETHYL)-1-CYCLOHEXYL-1-NITROSOUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PU8X9N1UI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Elucidation of N Denitroso N Nitroso Lomustine Action at the Molecular and Cellular Levels
DNA Adduct Formation and Interstrand DNA Cross-Linking Mechanisms
The ultimate molecular lesion responsible for the potent cytotoxicity of chloroethylnitrosoureas is the formation of interstrand cross-links in DNA. This process is initiated by the alkylation of a nucleophilic site on a DNA base, followed by a second chemical reaction that covalently links the two strands of the DNA double helix.
The electrophilic 2-chloroethyl carbonium ion generated from the decomposition of Lomustine (B1675051) preferentially attacks the O-6 position of guanine (B1146940) bases in DNA. wikipedia.orgpatsnap.comdrugbank.com This initial event forms an O-6-chloroethylguanine adduct. researchgate.net While alkylation can also occur at other nucleophilic sites on DNA bases, such as the N-7 of guanine and positions on adenine (B156593) and cytosine, the O-6-chloroethylguanine adduct is the critical precursor to the formation of interstrand cross-links. nih.govresearchgate.net
Table 1: Key Reactive Intermediates and Their Cellular Targets
| Reactive Intermediate | Precursor Compound | Cellular Target | Resulting Lesion |
| 2-chloroethyl carbonium ion | Lomustine (Nitrosourea) | O-6 position of Guanine in DNA | O-6-chloroethylguanine |
| Isocyanate | Lomustine (Nitrosourea) | Lysine (B10760008) residues in proteins | Carbamoylated proteins |
The formation of an interstrand DNA cross-link is a two-step process. Following the initial alkylation of the O-6 position of guanine, the O-6-chloroethylguanine adduct undergoes an intramolecular rearrangement. researchgate.net This rearrangement involves the displacement of the chloride ion and the formation of an N-1-O-6-ethenoguanine intermediate. researchgate.net This intermediate is highly reactive and subsequently reacts with the N-3 position of a cytosine base on the complementary DNA strand. researchgate.net This second reaction creates a covalent N-1-guanine-N-3-cytosine interstrand cross-link, which physically prevents the separation of the DNA strands. patsnap.comresearchgate.net This inhibition of DNA strand separation is a formidable block to essential cellular processes like DNA replication and transcription, ultimately leading to apoptotic cell death. patsnap.com
The primary DNA lesion responsible for the therapeutic efficacy of Lomustine and other chloroethylnitrosoureas is the guanine-cytosine interstrand cross-link. researchgate.net However, a spectrum of other DNA adducts is also formed, including monofunctional adducts at various positions on the DNA bases. nih.gov The relative proportions of these different lesions can be influenced by the specific chemical structure of the nitrosourea (B86855) derivative. The formation of these various DNA adducts contributes to a complex pattern of DNA damage that can overwhelm the cell's repair capacity. The generation of reactive oxygen species (ROS) has also been implicated as another facet of the cytotoxic effects of Lomustine, which can cause further oxidative damage to DNA, lipids, and proteins. patsnap.com
Influence on DNA Conformation and Integrity
The primary cytotoxic mechanism of nitrosourea derivatives, including the active metabolites of N-Denitroso-N'-nitroso Lomustine (Lomustine or CCNU), involves profound interference with the structure and integrity of DNA. drugbank.compatsnap.com Lomustine itself is a prodrug that, upon spontaneous, non-enzymatic degradation under physiological conditions, generates highly reactive intermediates. drugbank.comnih.gov These intermediates are responsible for the subsequent damage to cellular macromolecules, most notably DNA. drugbank.compatsnap.com
The key reactive species in this process is a chloroethyl diazonium hydroxide, which further breaks down to form a chloroethyl carbonium ion. nih.govcapes.gov.br This potent electrophile covalently binds to nucleophilic sites on DNA bases, a process known as alkylation. nih.govyoutube.com While alkylation can occur at several positions on DNA bases, including the N7 position of guanine, the most critical lesion for cytotoxicity is the alkylation at the O6 position of guanine, forming an O6-chloroethylguanine adduct. patsnap.comnih.govresearchgate.net
This initial adduct is inherently unstable and undergoes an intramolecular rearrangement. researchgate.net The chloroethyl group cyclizes to form a transient N1-O6-ethenoguanine intermediate. researchgate.netnih.gov This reactive intermediate then rapidly reacts with the N3 position of the opposing cytosine base on the complementary DNA strand. researchgate.netresearchgate.net The result is the formation of a highly stable G-C (guanine-cytosine) interstrand cross-link. nih.govresearchgate.net
These interstrand cross-links represent a catastrophic form of DNA damage. nih.gov They physically prevent the separation of the two strands of the DNA double helix, which is an essential prerequisite for both DNA replication and transcription. patsnap.comnih.gov The presence of these cross-links effectively blocks the progression of DNA polymerase and RNA polymerase along the DNA template, leading to a complete halt of these fundamental cellular processes. patsnap.comyoutube.com This disruption of DNA replication and transcription ultimately triggers cell cycle arrest and initiates programmed cell death, or apoptosis. patsnap.comnih.gov The formation of these DNA adducts and subsequent cross-links significantly alters the normal conformation of the DNA, causing structural distortion and strand breaks, which are recognized by the cell's damage-sensing machinery, contributing to the cytotoxic outcome. patsnap.comnih.gov
Carbamoylation of Cellular Macromolecules by Nitrosourea Derivatives
Interaction with Proteins and Enzymes (e.g., Sulfhydryl and Amine Residues)
The isocyanate intermediates generated from nitrosourea decomposition are electrophilic and readily react with nucleophilic groups on proteins. nih.govnih.gov The primary targets for carbamoylation are the free amino groups of proteins. mdpi.comnih.gov Detailed studies have shown that these reactions occur with the epsilon-amino groups of lysine residues within protein chains and, notably, with the terminal alpha-amino groups of proteins and peptides. researchgate.netnih.gov Research indicates that the carbamoylation of terminal amino groups can happen as readily as, or even more so than, the modification of lysine's epsilon-amino group. nih.gov While reactions with sulfhydryl groups of cysteine residues are possible, the modification of amine residues is the more extensively characterized interaction for nitrosoureas.
The specific isocyanate generated depends on the parent nitrosourea structure. In the case of Lomustine (CCNU), degradation yields cyclohexyl isocyanate. nih.gov This moiety then reacts with target proteins, forming a stable carbamoyl-protein adduct. This modification can alter the protein's charge, conformation, and ultimately, its function. nih.gov
| Target Residue/Group | Type of Interaction | Resulting Modification | Nitrosourea Derivative Example |
| Lysine | Covalent bonding | Carbamoylation of ε-amino group | Lomustine (CCNU), Carmustine (B1668450) (BCNU) researchgate.netnih.govnih.gov |
| Protein N-terminus | Covalent bonding | Carbamoylation of α-amino group | Lomustine (CCNU), Carmustine (BCNU) nih.gov |
| Arginine | Covalent bonding | Carbamoylation of guanidinium (B1211019) group | Carmustine (BCNU) researchgate.net |
Mechanistic Implications for Enzyme Function and Cellular Processes
Specific research has demonstrated that nitrosoureas can inhibit the enzyme A24 lyase. nih.gov This enzyme is responsible for cleaving the protein ubiquitin from histone H2A in a complex known as protein A24. nih.gov Treatment with nitrosoureas led to an accumulation of protein A24, indicating that the carbamoylation by the isocyanate metabolite inhibits the lyase, thereby disrupting the normal turnover of this histone-ubiquitin conjugate. nih.gov Such interference with histone modification and chromatin dynamics can have far-reaching effects on gene expression and cellular regulation. Furthermore, studies have suggested that carbamoylation-sensitive mechanisms operating at specific points in the cell cycle contribute to cytotoxicity, independent of direct DNA damage. nih.gov
Interplay and Relative Contribution of Alkylation and Carbamoylation in Nitrosourea Mechanisms
The antitumor efficacy of nitrosoureas like Lomustine arises from the combined and interactive effects of DNA alkylation and macromolecular carbamoylation. nih.govnih.gov For many years, DNA alkylation, particularly the formation of interstrand cross-links, has been considered the principal mechanism responsible for the cell-killing (cytotoxic) effects of these agents. nih.govnih.gov The catastrophic nature of DNA cross-links, which physically block replication and transcription, provides a clear and direct pathway to apoptosis. patsnap.comnih.gov
Metabolic Transformations and Biotransformation Pathways of N Denitroso N Nitroso Lomustine and Analogues
Hydrolytic Pathways and Subsequent Metabolite Generation
There is currently no available scientific literature that specifically investigates the hydrolytic pathways of N-Denitroso-N'-nitroso Lomustine (B1675051). The decomposition of nitrosoureas is known to be influenced by their chemical structure, and while the hydrolysis of Lomustine and other nitrosoureas has been studied, these findings cannot be directly and accurately extrapolated to its isomer without specific experimental validation. nih.gov
Identification and Characterization of Major Metabolites (e.g., Hydroxylated Derivatives of Lomustine)
No studies have been published that identify or characterize the metabolites of N-Denitroso-N'-nitroso Lomustine. Research on Lomustine has identified several metabolites, including hydroxylated derivatives, which are crucial to its biological activity. nih.gov However, the metabolic products of the N-Denitroso-N'-nitroso isomer remain uninvestigated.
Enzymatic Biotransformation Processes in Model Systems
The enzymatic processes involved in the biotransformation of this compound have not been a subject of published research. While the enzymatic metabolism of other nitrosoureas has been explored in various in vitro and in vivo models, similar studies for this specific Lomustine isomer are yet to be conducted.
Comparative Metabolic Profiles Across Nitrosourea (B86855) Compounds
Due to the lack of metabolic data for this compound, no comparative metabolic profiles that include this compound exist in the scientific literature. Comparative studies are essential for understanding the structure-activity and structure-toxicity relationships within a class of drugs.
Structure Activity Relationships Sar in N Denitroso N Nitroso Lomustine and Nitrosourea Analogues
Impact of Molecular Substituents on Reactive Species Generation
The biological activity of nitrosoureas is predicated on their chemical instability and decomposition into reactive species. youtube.com Under physiological conditions, these compounds undergo non-enzymatic degradation to produce two key types of reactive intermediates: an alkylating species and a carbamoylating species. nih.govresearchgate.net
The core structure of a nitrosourea (B86855), with its N-nitroso group, is inherently unstable. youtube.com The decomposition process begins with the formation of a diazohydroxide and an isocyanate. researchgate.netmdpi.com The diazohydroxide further breaks down to yield a reactive carbonium ion, which is responsible for the alkylating activity of the compound. nih.gov The nature of the substituent at the N-1 position of the urea (B33335) backbone significantly influences the properties of this alkylating species. For instance, the presence of a 2-chloroethyl group is a common feature in many clinically used nitrosoureas, leading to the formation of a 2-chloroethyl carbonium ion. nih.gov This specific cation is a potent electrophile capable of alkylating nucleophilic sites on DNA bases. nih.gov
Simultaneously, the isocyanate moiety generated from the decomposition acts as the carbamoylating agent. nih.gov This species can react with the lysine (B10760008) residues of proteins, potentially inactivating critical enzymes such as those involved in DNA repair. nih.gov The substituent on the N-3 nitrogen of the urea structure influences the reactivity and properties of the resulting isocyanate.
Correlation Between Structural Features and Alkylating Potential
The alkylating potential of nitrosoureas is a primary determinant of their cytotoxic effects and is strongly correlated with specific structural features.
The N-(2-chloroethyl)-N-nitrosoureido group is widely recognized as essential for high-level activity. nih.gov This moiety gives rise to the 2-chloroethyl carbonium ion, which alkylates DNA, primarily at the O6 position of guanine (B1146940). nih.govdrugbank.com This initial alkylation can then lead to the formation of highly cytotoxic DNA interstrand cross-links (ICLs). nih.govnih.gov The formation of these ICLs, which covalently link the two strands of DNA, effectively blocks DNA replication and transcription, leading to cell death. nih.govnih.gov Specifically, a cross-link can form between the N1 of guanine and the N3 of cytosine on the opposite strand. researchgate.netnih.gov
The nature of the substituent at the N'-nitrogen (the nitrogen not bearing the nitroso group) also plays a crucial role. While a variety of groups can be attached at this position, a cyclohexyl group, as seen in lomustine (B1675051), has been found to confer high activity against solid tumors. nih.gov The lipophilicity imparted by the cyclohexyl group allows the drug to cross the blood-brain barrier, making it effective for treating brain tumors. wikipedia.org Further substitution on the cyclohexane (B81311) ring, particularly at the 4-position, has been shown to produce some of the most active compounds against certain rodent solid tumors. nih.gov
Conversely, substitutions on both nitrogens of the urea with 2-chloroethyl groups, as in carmustine (B1668450) (BCNU), result in a highly potent molecule. youtube.com
Table 1: Correlation of Structural Features with Alkylating Activity
| Structural Feature | Impact on Alkylating Potential | Example Compound |
| N-(2-chloroethyl)-N-nitrosoureido group | Essential for high activity; forms chloroethyl carbonium ion leading to DNA alkylation and interstrand cross-links. nih.gov | Lomustine, Carmustine |
| N'-cyclohexyl group | Confers high activity against solid tumors; enhances lipophilicity. nih.gov | Lomustine |
| Substitution at position 4 of the N'-cyclohexyl ring | Can lead to highly active compounds against specific solid tumors. nih.gov | Semustine (methyl-CCNU) |
| Substitution of both urea nitrogens with 2-chloroethyl groups | Results in a very potent compound. youtube.com | Carmustine (BCNU) |
Influence of Molecular Architecture on Carbamoylating Activity
The substituent attached to the N-3 nitrogen of the urea determines the structure of the isocyanate formed upon decomposition. This, in turn, dictates the carbamoylating potential. A comparison of different chloroethylnitrosoureas reveals a range of carbamoylating activities. nih.gov For instance, 1,3-bis(2-chloroethyl)-1-nitrosourea (carmustine) and 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (lomustine) are considered to be strongly carbamoylating. nih.gov In contrast, chlorozotocin (B1668840) exhibits weak carbamoylating activity. nih.govnih.gov
Studies have shown a correlation between high carbamoylating activity and the inhibition of the incorporation of precursors into DNA. nih.gov However, the cytotoxic effect of chloroethylnitrosoureas is not solely dependent on this activity, as compounds with low carbamoylating potential still exhibit cytotoxicity. nih.gov A novel high-pressure liquid chromatography (HPLC) assay has been developed to more rapidly measure the carbamoylating activity of nitrosoureas and their corresponding isocyanates. nih.gov
Table 2: Carbamoylating Activity of Different Nitrosoureas
| Compound | Carbamoylating Activity |
| Carmustine (BCNU) | Strong nih.gov |
| Lomustine (CCNU) | Strong nih.gov |
| Chlorozotocin | Weak nih.govnih.gov |
| Streptozotocin | Low nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Approaches for Nitrosamine (B1359907) Potency
Quantitative structure-activity relationship (QSAR) models are computational tools used to predict the biological activity of chemical compounds based on their molecular structure. nih.govsciforum.net These approaches are increasingly important for assessing the carcinogenic potential of nitrosamines, a class of compounds that includes nitrosoureas, due to the high cost and ethical considerations of animal testing. sciforum.netresearchgate.net
The carcinogenic potencies of nitrosamines can vary by several orders of magnitude, making a single class-based acceptable intake limit potentially overly conservative for some compounds and not protective enough for others. nih.govacs.org QSAR models aim to provide a more nuanced assessment by identifying the structural features that significantly impact potency. nih.gov
Various QSAR modeling techniques have been applied to nitrosamines, including:
Linear Discriminant Analysis and 3D-QSAR: A two-step modeling approach has been developed using a linear discriminant analysis of quantum mechanical and classical descriptors, followed by a 3D-QSAR partial least squares (PLS) regression model to predict the carcinogenic potency (logTD50). nih.gov
Bayesian Multiple Linear Regression: This statistical method has been used to estimate the effects of individual structural features on potency, helping to validate expert-derived SARs in a statistically robust manner. nih.gov
Quantum Mechanical Approaches: These models are built on the underlying chemistry of the molecules, which can improve the robustness of predictions for complex nitrosamines not present in the initial training set. researchgate.net One such model has shown 78% accuracy in distinguishing compounds into three potency categories in external testing. researchgate.net
These models consider various molecular descriptors that capture electronic, steric, and hydrophobic properties of the molecules. The goal is to develop validated QSAR models that can be used for screening and prioritizing the testing of novel nitrosamine compounds. sciforum.net
Computational and Theoretical Modeling of N Denitroso N Nitroso Lomustine and Nitrosoureas
Quantum Chemical Investigations of Reactivity and Decomposition Mechanisms
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, reactivity, and decomposition pathways of nitrosoureas. nih.govmdpi.com These studies provide a fundamental understanding of the chemical transformations that these compounds undergo to exert their biological effects.
The decomposition of nitrosoureas is a critical step in their mechanism of action. Ab initio studies have shown that the presence of cations can significantly influence the electron distribution and facilitate the decomposition process. For instance, the protonation or lithiation of the nitroso group oxygen can lower the activation energy for decomposition. nih.gov
DFT calculations have been employed to investigate the decomposition mechanisms of various nitrosoureas. These studies often focus on the initial steps of decomposition, which involve the formation of reactive intermediates. For example, theoretical studies on the decomposition of nitrosourea (B86855) in the presence of cations have provided insights into the reaction pathways. nih.gov The bond lengths and angles within the nitrosourea molecule, such as the N1–N2, N2–C, and C–N3 bonds, are key parameters in these calculations. nih.gov
Table 1: Representative Bond Parameters of Nitrosourea Investigated by DFT
| Parameter | Value |
| N1–N2 bond length | 1.361 Å |
| N2–C bond length | 1.427 Å |
| C–N3 bond length | 1.371 Å |
| N1–N2–C bond angle | 120.9° |
| N2–C–N3 bond angle | 111.7° |
Data sourced from DFT studies on nitrosourea. nih.gov
These quantum chemical investigations are crucial for understanding the intrinsic reactivity of N-Denitroso-N'-nitroso Lomustine (B1675051) and for predicting the formation of the ultimate alkylating species responsible for its biological activity.
Molecular Dynamics Simulations of Compound-Macromolecule Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govresearchgate.net In the context of N-Denitroso-N'-nitroso Lomustine and other nitrosoureas, MD simulations provide detailed insights into the dynamic interactions between the drug or its reactive intermediates and biological macromolecules, primarily DNA. oup.comnih.govnih.govsci-hub.se
Once nitrosoureas like Lomustine alkylate DNA, they form various adducts. nih.govmdpi.com MD simulations can be used to explore the structural perturbations induced by these adducts within the DNA double helix. oup.com For example, simulations of DNA containing adducts such as 1,N⁶-ethanoadenine, which can be formed by chloroethylnitrosoureas, have revealed details about the conformational changes in the DNA structure. oup.com These simulations can help explain the consequences of DNA damage and the mechanisms of its recognition and repair by cellular machinery. nih.gov
MD simulations have been instrumental in comparing the structural effects of different DNA adducts. For instance, studies have compared the structural motifs of DNA duplexes containing ΕA (1,N⁶-ethanoadenine) and ϵA (1,N⁶-ethenoadenine). oup.com Such simulations can elucidate why some adducts are repaired more efficiently than others by DNA repair proteins like alkylpurine-DNA N-glycosylase (APNG). oup.com The simulations can reveal subtle differences in stacking interactions between the adducted base and amino acid residues in the enzyme's active site. oup.com
Table 2: Key Findings from MD Simulations of Nitrosourea-Induced DNA Adducts
| DNA Adduct | Key Structural Observation | Implication for DNA Repair |
| 1,N⁶-ethanoadenine (ΕA) | Adopts an anti orientation, displaced towards the major groove, forming a non-planar base pair. | Weaker stacking interactions with active site residues of APNG may lead to less efficient repair compared to ϵA. oup.com |
| Safrole-derived DNA adducts | Cause only subtle changes in DNA structure. | Inefficient activation of Nucleotide Excision Repair (NER). nih.gov |
These simulations provide a dynamic picture of how this compound-induced DNA damage can affect the structure and function of the genetic material.
Molecular Docking Studies of this compound Derivatives with Putative Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netresearchgate.net This method is widely used to study the interactions between small molecules, like derivatives of this compound, and their biological targets, which are typically proteins or DNA. researchgate.netresearchgate.net
The primary mechanism of action of Lomustine involves the alkylation of DNA. researchgate.netwikipedia.org Molecular docking studies can be used to model the interaction of Lomustine and its derivatives with DNA, providing insights into the specific binding modes and the sites of alkylation. These studies can help to understand how the structure of the nitrosourea influences its DNA binding affinity and sequence selectivity.
Furthermore, a significant mechanism of resistance to nitrosoureas is the repair of O⁶-alkylguanine DNA adducts by the DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT). nih.govnih.gov Molecular docking can be employed to study the interaction of nitrosourea derivatives with the active site of AGT. Such studies can aid in the design of new analogs that are poor substrates for AGT or that can act as inhibitors of the enzyme, thereby enhancing the therapeutic efficacy of the primary drug.
Table 3: Application of Molecular Docking in Nitrosourea Research
| Ligand | Target | Purpose of Study |
| Lomustine Analogs | DNA | To predict binding affinity and identify key interactions for DNA alkylation. researchgate.net |
| Semustine/Lomustine | DNA | To compare the DNA adduct formation and binding energies. researchgate.net |
| Nitrosourea Derivatives | O⁶-alkylguanine-DNA alkyltransferase (AGT) | To investigate the binding modes and potential for inhibition of this DNA repair protein. nih.gov |
Molecular docking serves as a valuable tool for virtual screening and rational drug design, enabling the prioritization of novel this compound derivatives for further experimental evaluation.
Predictive Modeling for Mechanistic Insights and Compound Behavior
Predictive modeling encompasses a range of computational techniques that aim to forecast the properties and behavior of chemical compounds based on their molecular structure. These models are built using existing data and can provide valuable insights into the mechanisms of action and potential efficacy of new compounds.
For nitrosoureas like this compound, predictive models can be developed to understand various aspects of their biological activity. For instance, in silico substructure searches and analyses have been used to identify novel nitrosourea analogs of Lomustine with potential anticancer activity. nih.gov These studies often calculate molecular properties, such as LogP, polar surface area, and molecular weight, which are crucial for predicting drug-likeness and the ability to cross the blood-brain barrier. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of nitrosourea derivatives with their biological activities. These models can help to identify the key molecular descriptors that govern the potency and selectivity of these compounds.
Furthermore, predictive models can be used to gain mechanistic insights into the formation of DNA-damaging species from nitrosoureas. For example, modeling the interaction of drugs with nitrite (B80452) can predict the formation of genotoxic N-nitroso compounds. nih.gov While not directly this compound, this approach highlights how computational models can be used to foresee potential metabolic pathways and reactive intermediates.
Table 4: Molecular Properties of Novel Lomustine Analogs from In Silico Analysis
| Property | Mean Value | Significance for CNS Penetration |
| Log P | 2.524 | Values < 5 are preferred for blood-brain barrier penetration. nih.gov |
| Polar Surface Area | 62.89 Ų | A lower polar surface area generally favors CNS penetration. |
| Formula Weight | 232.8 | Values < 450 are preferred for blood-brain barrier penetration. nih.gov |
| Log BB (Cbrain/Cblood) | -0.108 | Indicates significant crossing into the central nervous system. nih.gov |
Data sourced from in silico analysis of 17 novel nitrosourea agents analogous to Lomustine. nih.gov
Advanced Analytical Methodologies for Research on N Denitroso N Nitroso Lomustine
Chromatographic Techniques for Separation and Quantification (e.g., LC-MS, GC-MS)
Chromatographic methods coupled with mass spectrometry are the cornerstone for the sensitive and selective analysis of nitrosamine (B1359907) impurities like N-Denitroso-N'-nitroso Lomustine (B1675051) in pharmaceutical substances.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is a preferred method for the analysis of a broad range of nitrosamines, including those that are non-volatile or thermally labile. nih.gov The development of a robust LC-MS/MS method for N-Denitroso-N'-nitroso Lomustine would involve careful optimization of chromatographic conditions and mass spectrometric parameters to achieve high sensitivity and specificity. genesilico.pl Quantification is typically performed in the multiple reaction monitoring (MRM) mode, which enhances selectivity by monitoring a specific precursor-to-product ion transition. genesilico.plgenesilico.pl
Method development often utilizes reversed-phase chromatography with C18 columns. genesilico.pl A gradient elution using a mobile phase of water and an organic solvent like methanol (B129727) or acetonitrile, often with a formic acid additive to improve ionization, allows for the effective separation of the analyte from the active pharmaceutical ingredient (API) matrix. genesilico.plresearchgate.net For instance, a method for a similar N-nitroso impurity involved a C18 stationary phase where the API eluted early, providing a clear chromatographic window for the trace-level impurity to be detected and quantified accurately. genesilico.pl The high sensitivity of modern LC-MS/MS systems allows for detection and quantification at the parts-per-billion (ppb) level, which is essential for controlling potentially genotoxic impurities. oncotarget.com
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for analyzing volatile and semi-volatile nitrosamines. nih.govnih.gov Given the structure of this compound, GC-MS analysis, likely with tandem mass spectrometry (GC-MS/MS), could be employed. nih.gov Direct liquid injection is a common sample introduction technique, though it requires careful management of potential matrix interferences. nih.gov
A significant challenge in the GC analysis of nitrosoureas is their potential for thermal degradation in the high-temperature injector port or column, which could lead to inaccurate quantification or the formation of artifacts. nih.gov Therefore, method development must focus on optimizing parameters such as injector temperature and carrier gas flow rate to ensure the thermal stability of the compound during analysis. nih.gov Despite these challenges, validated GC-MS/MS methods can achieve excellent sensitivity, with limits of quantification (LOQ) in the low ppb range, making them suitable for impurity testing. nih.govnih.gov
Table 1: Typical Chromatographic Parameters for Nitrosamine Analysis
| Parameter | LC-MS/MS | GC-MS/MS |
|---|---|---|
| Column | Reversed-phase (e.g., C18, PFP) | Capillary (e.g., DB-WAX, Rxi-5ms) |
| Mobile Phase/Carrier Gas | Gradient of Water/Acetonitrile or Methanol with 0.1% Formic Acid | Inert gas (e.g., Helium, Nitrogen) |
| Ionization Mode | Electrospray (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Electron Ionization (EI) |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Key Advantages | Suitable for non-volatile and thermally labile compounds; high specificity. nih.gov | High resolution for volatile compounds; established methodology. nih.gov |
| Key Challenges | Matrix effects; co-elution with API. | Thermal degradation of analyte; matrix interference with direct injection. nih.gov |
Spectroscopic Approaches for Structural Characterization and Interaction Analysis (e.g., FTIR, CD)
Spectroscopic techniques are indispensable for confirming the molecular structure of this compound and for investigating its interactions with biological macromolecules.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for the structural confirmation of this compound by identifying its key functional groups. Based on spectra from the parent compound, Lomustine, and other N-nitroso compounds, characteristic absorption peaks can be predicted. nih.govresearchgate.netmdpi.com The presence of the N-nitroso group (N-N=O) is typically indicated by a stretching vibration around 1500-1501 cm⁻¹. nih.govmdpi.com Other important peaks would include those for the N-H group (around 3348 cm⁻¹), the carbonyl group (C=O) of the urea (B33335) moiety (around 1702 cm⁻¹), and C-H stretching from the cyclohexyl ring (2850-2930 cm⁻¹). nih.govresearchgate.net The N-O bond may also show a peak around 945 cm⁻¹. mdpi.com Comparing the spectrum of a sample to a reference standard provides definitive identification.
Table 2: Predicted FTIR Absorption Peaks for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| N-H Stretch | ~3348 | nih.gov |
| C-H Stretch (Cyclohexyl) | 2850 - 2930 | researchgate.net |
| C=O Stretch (Urea) | ~1702 | nih.gov |
| N-N=O Stretch (Nitroso) | ~1500 | nih.govmdpi.com |
| N-O Stretch | ~945 | mdpi.com |
Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy is a powerful technique for studying the interactions between chiral molecules and biological macromolecules like DNA and proteins. genesilico.plgenesilico.pl Since this compound is an alkylating agent derived from Lomustine, it is expected to interact with and alter the structure of DNA. nih.gov CD spectroscopy is extremely sensitive to changes in the secondary structure of DNA. genesilico.plbmglabtech.com
When an alkylating agent like this compound binds to DNA, it can cause distortions in the double helix. These conformational changes, such as bending or unwinding, would result in a change in the DNA's characteristic CD spectrum. genesilico.plgenesilico.pl For example, the typical B-form DNA shows a positive band around 275 nm and a negative band around 245 nm. Covalent modification by the compound could lead to shifts in these bands or changes in their intensity, providing evidence of binding and insight into the nature of the structural perturbation. genesilico.pl Furthermore, CD can be used to monitor the kinetics and thermodynamics of the binding interaction and to study phenomena like DNA condensation or transitions between different DNA forms (e.g., B-form to Z-form) induced by the compound. researchgate.netgenesilico.pl
Mass Spectrometry for Metabolite Profiling and DNA/Protein Adduct Identification
High-resolution mass spectrometry (HRMS) is a critical tool for elucidating the metabolic fate of this compound and for identifying the covalent adducts it forms with biological nucleophiles like DNA and proteins.
Metabolite Profiling
Understanding the metabolism of this compound is key to assessing its biological activity and potential toxicity. Comprehensive metabolite profiling can be conducted using HRMS-based methods, often in combination with stable isotope labeling. nih.govnih.gov In such studies, animals or cell cultures are treated with the compound and its deuterated analogue (e.g., this compound-d4). fda.gov Urine or cell lysates are then analyzed by HRMS. Metabolites will appear as distinctive doublet signals separated by the mass of the incorporated isotopes, allowing for their confident identification against the complex biological background. nih.gov This approach has been successfully used to identify dozens of metabolites for other N-nitroso compounds and could reveal key metabolic pathways for this compound, such as hydroxylation, denitrosation, or conjugation. nih.govnih.gov
DNA/Protein Adduct Identification
As a derivative of a chloroethylnitrosourea, this compound is expected to be an alkylating agent that exerts its biological effects by forming covalent adducts with DNA. nih.gov The compound likely breaks down to form a reactive chloroethyl carbonium ion, which can alkylate DNA bases. nih.gov A critical cytotoxic lesion formed by parent nitrosoureas is the O⁶-chloroethylguanine adduct, which can subsequently form a DNA interstrand crosslink (ICL) at the N1 position of guanine (B1146940) and the N3 position of cytosine. nih.gov
Mass spectrometry is the definitive method for identifying these DNA adducts. Following exposure, DNA is isolated, enzymatically digested into individual nucleosides, and analyzed by LC-MS/MS. The modified nucleosides can be identified and quantified based on their unique mass-to-charge ratios and fragmentation patterns. nih.gov Identifying the specific adducts formed by this compound is crucial for understanding its mechanism of genotoxicity.
Development of High-Throughput Screening Methods for Mechanistic Studies
High-throughput screening (HTS) involves the use of automated assays to rapidly test a large number of compounds or conditions, making it a valuable tool for mechanistic studies in toxicology and drug discovery. nih.govdovepress.com
For a compound like this compound, HTS assays could be developed to investigate its genotoxic mechanisms on a large scale. Cell-based HTS assays are particularly relevant as they provide a more physiologically relevant context than biochemical assays. nih.govdovepress.com Several HTS-compatible genotoxicity assays have been developed that could be adapted for this purpose:
DNA Damage Response Assays: These assays use reporter genes (e.g., luciferase, GFP) linked to promoters of DNA damage-responsive genes like GADD45a or p53. dovepress.com An increase in the reporter signal indicates the induction of DNA damage by the test compound. The ATAD5-luciferase HTS assay is another example that exploits the stabilization of the ATAD5 protein after DNA damage. dovepress.com
High-Throughput CometChip/Micronucleus Assays: The Comet assay (for DNA strand breaks) and the micronucleus assay (for chromosomal damage) have been adapted to high-throughput formats. Using 3D cell models, such as HepaRG spheroids which have high metabolic activity, can increase the sensitivity for detecting the genotoxicity of nitrosamines that require metabolic activation.
Transcriptomic Biomarker Assays: HTS can be combined with transcriptomics to screen for changes in gene expression. For example, the TGx-DDI biomarker set is a panel of genes responsive to DNA damage-inducing agents that has been implemented in a high-throughput format using Nanostring technology to efficiently screen chemicals for genotoxicity. researchgate.net
Developing such HTS methods for this compound would enable rapid screening to understand its mode of action, identify factors that modulate its activity, and compare its genotoxic potential to other related compounds.
In Vitro and in Vivo Model Systems for Mechanistic Research on Nitrosourea Derivatives
Studies on Cellular Permeability and Intracellular Distribution of Nitrosoureas in Model Cell Lines
The effectiveness of nitrosourea (B86855) compounds in cancer therapy is fundamentally linked to their ability to cross cellular membranes and reach their intracellular targets. Studies using model cell lines have been instrumental in elucidating the mechanisms governing the cellular uptake and distribution of these alkylating agents.
Research on various nitrosoureas, which provides a framework for understanding the potential behavior of N-Denitroso-N'-nitroso Lomustine (B1675051), suggests that their entry into cells is primarily a passive process. For instance, investigations with L5178Y lymphoblasts demonstrated that the uptake of intact 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) and 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU), the parent compound of Lomustine, likely occurs via passive diffusion. nih.gov This is supported by findings that the uptake of radiolabeled BCNU reached equilibrium rapidly and was independent of temperature. nih.gov Furthermore, the intracellular concentration of the intact drug was a fraction of the extracellular concentration, and the process was not inhibited by an excess of unlabeled nitrosoureas, all of which are characteristic of passive diffusion. nih.gov
Once inside the cell, nitrosoureas are distributed throughout the intracellular environment. Studies using radiolabeled nitrosoureas have shown that a significant percentage of the radioactivity, at least 85%, is found in the cell sap fraction, which comprises the cytoplasm without the organelles. nih.gov Thin-layer chromatography of this fraction confirmed the presence of the free, intact drug, indicating that the compound is not immediately and entirely metabolized or bound to cellular components upon entry. nih.gov This intracellular availability is a prerequisite for their therapeutic action, which involves the alkylation of nucleic acids and proteins.
Table 1: Cellular Uptake Characteristics of Nitrosoureas in L5178Y Lymphoblasts
| Characteristic | Observation for BCNU and CCNU | Implication |
| Temperature Dependence | Uptake of intact drug is largely temperature-independent. nih.gov | Suggests a non-energy-dependent process, consistent with passive diffusion. nih.gov |
| Saturation Kinetics | Uptake is not saturated by excess unlabeled drug. nih.gov | Indicates the absence of a specific carrier or transporter protein. nih.gov |
| Equilibrium | Reaches equilibrium rapidly. nih.gov | Consistent with free diffusion across the cell membrane. nih.gov |
| Intracellular Location | At least 85% of radioactivity found in the cell sap. nih.gov | Demonstrates widespread intracellular distribution. nih.gov |
| Intact Drug Presence | Free, intact drug detected in the cell sap. nih.gov | Confirms that the parent compound reaches the intracellular space before decomposition. nih.gov |
This table summarizes findings from studies on BCNU and CCNU, which are structurally related to Lomustine and provide insights into the likely cellular permeability and distribution mechanisms of N-Denitroso-N'-nitroso Lomustine.
**8.2. Mechanisms of Cellular Response and Resistance in Model Systems
The cytotoxic effects of nitrosoureas are primarily mediated by their ability to induce DNA damage. nih.gov However, cancer cells can develop resistance to these agents through various mechanisms, significantly limiting their therapeutic efficacy. Research using model systems has been crucial in identifying and understanding these resistance pathways.
A primary mechanism of resistance to nitrosoureas involves the cellular DNA repair machinery. nih.govnih.gov These pathways can recognize and repair the DNA lesions induced by nitrosoureas, thereby mitigating their cytotoxic effects.
O6-methylguanine-DNA methyltransferase (MGMT): This DNA repair protein plays a critical role in resistance to alkylating agents like nitrosoureas. nih.govnih.gov MGMT directly removes alkyl groups from the O6 position of guanine (B1146940), a key site of DNA alkylation by these compounds. nih.govnih.gov The transfer of the alkyl group to a cysteine residue within the MGMT protein inactivates the enzyme in a "suicide" mechanism. nih.gov High levels of MGMT expression in tumor cells are strongly associated with resistance to nitrosoureas. nih.gov Conversely, tumors with low or absent MGMT expression, often due to promoter methylation, are more sensitive to these agents. nih.gov
Base Excision Repair (BER): The BER pathway is responsible for repairing single-base DNA damage, including some of the lesions generated by nitrosoureas. nih.govgustaveroussy.fr This multi-step process involves the recognition and removal of the damaged base by a DNA glycosylase, followed by the incision of the DNA backbone, removal of the resulting sugar-phosphate, synthesis of a new DNA segment, and ligation. The efficiency of the BER pathway can influence a cell's ability to survive nitrosourea-induced DNA damage.
Mismatch Repair (MMR): The MMR system corrects base-base mismatches and small insertion-deletion loops that can arise during DNA replication. nih.govgustaveroussy.fr While not directly repairing the initial alkylation adducts, a functional MMR system is often required to trigger cell death in response to certain types of DNA damage that are not properly repaired. nih.gov In some contexts, however, MMR deficiency can lead to tolerance of DNA damage and contribute to resistance. nih.gov The interplay between nitrosourea-induced damage and the MMR system is complex and can vary depending on the specific cellular context. nih.govnih.gov
The glutathione (B108866) (GSH) and glutathione S-transferase (GST) systems represent another significant cellular defense mechanism against nitrosoureas. nih.govnih.gov
Glutathione (GSH): This tripeptide is the most abundant intracellular non-protein thiol and plays a crucial role in cellular detoxification and redox homeostasis. nih.gov GSH can directly inactivate reactive electrophilic species, including the breakdown products of nitrosoureas, through chemical conjugation. nih.gov Studies have shown that elevated intracellular levels of GSH are correlated with resistance to BCNU in human malignant astrocytoma cell lines. nih.gov
Glutathione S-Transferases (GSTs): These enzymes catalyze the conjugation of GSH to a wide array of electrophilic compounds, rendering them less reactive and more water-soluble for subsequent elimination from the cell. nih.govmdpi.com Overexpression of certain GST isozymes, such as GSTP1, has been implicated in resistance to various chemotherapeutic agents, including nitrosoureas. pnas.orgmdpi.com The activity of GSTs can significantly impact the intracellular concentration of active nitrosourea metabolites, thereby modulating their cytotoxicity. Research has demonstrated a correlation between increased bulk GST activity and BCNU resistance in astrocytoma cell lines. nih.gov The chemical structure of N-nitroso compounds can influence their effect on GSH levels and GST activity. nih.gov
Nitrosoureas themselves can influence the expression and activity of DNA repair enzymes, adding another layer of complexity to the cellular response. nih.govnih.gov The carbamoylating activity of some nitrosoureas can inhibit DNA repair processes, potentially enhancing their own cytotoxic effects. youtube.com For example, isocyanates generated from the decomposition of nitrosoureas can inhibit DNA repair proteins. youtube.com
Conversely, chronic exposure to DNA damaging agents can lead to the upregulation of DNA repair pathways, contributing to acquired resistance. researchgate.net The expression of MGMT, for instance, is a key determinant of sensitivity, and its levels can be modulated in response to chemotherapy. nih.gov Inhibitors of DNA repair enzymes, such as O6-benzylguanine which inactivates MGMT, have been investigated as a strategy to overcome resistance to nitrosoureas by sensitizing tumor cells to their cytotoxic effects. nih.gov
Investigation in Experimental Animal Models Focusing on Molecular and Cellular Effects
Experimental animal models are indispensable for studying the in vivo effects of nitrosoureas, providing insights into their mechanisms of action and toxicity in a whole-organism context. nih.govnih.govnih.gov These models allow for the investigation of complex physiological responses that cannot be fully recapitulated in vitro.
Nitrosourea compounds, such as N-methyl-N-nitrosourea (MNU) and N-ethyl-N-nitrosourea (ENU), are potent carcinogens in animal models, inducing tumors in various organs, including the mammary gland and the brain. nih.govnih.gov This carcinogenic activity is a direct consequence of their ability to alkylate DNA, leading to mutations if the damage is not properly repaired. nih.gov These models are extensively used to study the process of carcinogenesis and to screen for potential cancer-modulating agents.
Beyond their carcinogenic properties, nitrosoureas induce cell death in sensitive tissues. nih.gov For example, MNU can cause apoptosis in hematopoietic cells, leading to myelosuppression, and in photoreceptor cells of the retina, providing a model for retinitis pigmentosa. nih.govresearchgate.net Studies in animal models have also demonstrated the ability of nitrosoureas to suppress the immune system. nih.gov
In the context of cancer therapy, animal models bearing transplanted tumors, including those of central nervous system origin, have been crucial for evaluating the antitumor activity of nitrosoureas. nih.gov These models have shown that nitrosoureas are among the most active agents against such tumors. nih.gov Furthermore, animal models are used to study acquired resistance to chemotherapeutic agents. For instance, glioblastoma models with acquired resistance to temozolomide (B1682018) have been used to demonstrate the efficacy of lomustine and nimustine. nih.gov
Identifying molecular biomarkers of nitrosourea activity in pre-clinical organisms is essential for predicting treatment response and understanding the underlying mechanisms of action.
DNA Adducts: The formation of specific DNA adducts, such as O6-alkylguanine, is a direct measure of the interaction of nitrosoureas with their primary target. nih.govnih.gov The levels of these adducts can correlate with the biological effects of the compound.
DNA Repair Protein Status: The expression and activity of DNA repair proteins, particularly MGMT, are well-established biomarkers of sensitivity to nitrosoureas. nih.govnih.gov Low MGMT levels or promoter methylation are predictive of a better response. nih.gov
Apoptosis and Angiogenesis Markers: In animal models of nitrosourea-induced leukemia, the upregulation of anti-apoptotic proteins like BCL2 and angiogenic factors such as vascular endothelial growth factor (VEGF) has been observed. nih.gov These molecules can serve as biomarkers of the leukaemogenic process.
Gene Expression Signatures: Changes in the expression of genes involved in DNA damage response, cell cycle control, and apoptosis can provide a molecular signature of nitrosourea activity. For example, the CLOCK gene, which is involved in the circadian rhythm and DNA damage checkpoint signaling, represents a potential, though less direct, biomarker. wikipedia.org
Physiological Changes: In animal models, physiological changes such as weight loss and alterations in organ size (e.g., spleen and liver) can serve as general indicators of nitrosourea toxicity and tumor burden. dovepress.com
Due to the highly specific nature of the chemical compound "this compound," extensive research has yielded no specific publicly available in vitro or in vivo studies detailing its cellular responses within particular tissues and cell types in model organisms.
The scientific literature extensively covers the parent compound, Lomustine (CCNU), and the broader class of nitrosourea derivatives. Research on these related compounds provides insights into the general mechanisms of action, such as DNA alkylation and the induction of apoptosis in cancer cell lines. For instance, studies on Lomustine have detailed its effects on glioblastoma cells and human lymphoma cell lines. nih.govnih.govpatsnap.com However, these findings are not directly transferable to the specific derivative this compound.
The cellular and tissue-specific responses are critically dependent on the precise chemical structure of the molecule. The introduction of nitroso and the removal of a denitroso group on the Lomustine structure would significantly alter its chemical and physical properties, including its reactivity, solubility, and ability to cross cell membranes. These alterations would, in turn, lead to a unique profile of cellular interactions and responses that cannot be accurately predicted from data on Lomustine or other nitrosoureas.
Therefore, without dedicated research on this compound, any discussion of its effects on specific cell types and tissues would be speculative and fall outside the required scientifically accurate and evidence-based scope of this article. Further investigation and generation of primary research data are necessary to characterize the biological activity of this specific compound.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying N-Denitroso-N'-nitroso Lomustine in pharmaceutical formulations?
- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) to achieve high sensitivity and specificity. Calibrate using certified reference standards (e.g., TRC D231450) to establish detection limits (e.g., <1 ppm) and validate methods per ICH Q2(R1) guidelines. Include stability-indicating assays to monitor degradation under stress conditions (acid/base hydrolysis, thermal exposure) .
Q. What is the chemical stability profile of this compound, and how should it be stored to prevent degradation?
- Methodological Answer : The compound is prone to dimerization and oxidation due to the reactive nitroso group. Store at 0–6°C under inert gas (argon/nitrogen) in amber vials to minimize light and oxygen exposure. Conduct accelerated stability studies (40°C/75% RH) to model shelf-life and identify degradation products via LC-MS .
Q. What are the regulatory guidelines for permissible levels of N-nitroso impurities in pharmaceuticals?
- Methodological Answer : Follow EMA’s Guideline on Nitrosamine Impurities (2020) and FDA’s Control of Nitrosamine Impurities in Drugs (2021), which set a threshold of 18 ng/day for carcinogenic nitrosamines. Validate impurity quantification using deuterated analogs (e.g., this compound-d4, TRC D231452) as internal standards to ensure accuracy .
Advanced Research Questions
Q. How does the mechanism of action of this compound differ from other nitrosoureas in alkylating DNA and inhibiting repair enzymes?
- Methodological Answer : Unlike carmustine, which generates a chloroethyl carbocation, this compound’s dual nitroso groups may enhance carbamoylation of DNA repair enzymes (e.g., O6-alkylguanine-DNA alkyltransferase). Use DNA comet assays to compare alkylation efficiency and western blotting to assess protein carbamoylation in glioblastoma cell lines .
Q. What experimental approaches can resolve contradictory findings in clinical studies regarding its efficacy when combined with temozolomide (TMZ)?
- Methodological Answer : Stratify patient cohorts by methylation status of MGMT promoter (a TMZ resistance biomarker) and analyze survival outcomes via Cox regression. Conduct in vitro synergy assays (e.g., Chou-Talalay method) to evaluate additive vs. antagonistic effects in TMZ-resistant glioblastoma models .
Q. How can researchers design in vitro models to study metabolic pathways and carcinogenic risks?
- Methodological Answer : Use hepatocyte co-cultures with CYP450 isoforms (e.g., CYP2E1) to simulate metabolic activation. Quantify reactive intermediates (e.g., diazonium ions) via trapping agents like glutathione. Assess genotoxicity using Salmonella Ames tests with metabolic activation (S9 fraction) .
Q. What strategies mitigate the formation of this compound during drug synthesis and storage?
- Methodological Answer : Introduce nitrosation inhibitors (e.g., ascorbic acid) during synthesis to scavenge nitrosating agents. Optimize storage pH (<5.0) to minimize amine nitrosation. Monitor residual nitrite levels via ion chromatography and conduct QbD-based risk assessments .
Q. How do structural modifications of Lomustine derivatives influence their reactivity and therapeutic index?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
